5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)]: is a chemical compound with the molecular formula C11H11BrOS and a molecular weight of 271.17 g/mol This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] typically involves the reaction of indan derivatives with bromine and oxathiolane. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the formation of the desired spiro compound .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different chemical and physical properties.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated products or other reduced forms.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted spiro compound, while oxidation can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development. It may be explored for its potential biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable in the production of polymers, coatings, and other high-performance materials .
Wirkmechanismus
The mechanism by which 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spiro structure allows for unique interactions with these targets, potentially resulting in specific biological activities .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-spiro[indan-2,2’-(1,3-oxathiolane)]
- 5-Fluoro-spiro[indan-2,2’-(1,3-oxathiolane)]
- 5-Iodo-spiro[indan-2,2’-(1,3-oxathiolane)]
Comparison: Compared to its halogenated analogs, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts.
Eigenschaften
CAS-Nummer |
850349-52-9 |
---|---|
Molekularformel |
C11H11BrOS |
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-oxathiolane] |
InChI |
InChI=1S/C11H11BrOS/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2 |
InChI-Schlüssel |
GARMUXPQOPSYIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3=C1C=C(C=C3)Br)OCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.